molecular formula C7H9F3O2 B6179887 [1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol CAS No. 2648956-81-2

[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

Cat. No.: B6179887
CAS No.: 2648956-81-2
M. Wt: 182.1
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Description

[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol typically involves the use of photochemical reactions. One common method is the [2 + 2] cycloaddition of suitable precursors under UV light, followed by functional group transformations to introduce the trifluoromethyl group and hydroxyl group . The reaction conditions often require specific wavelengths of UV light and the presence of catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the trifluoromethyl group can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of [1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol lies in its combination of a trifluoromethyl group and a bicyclic structure. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

2648956-81-2

Molecular Formula

C7H9F3O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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